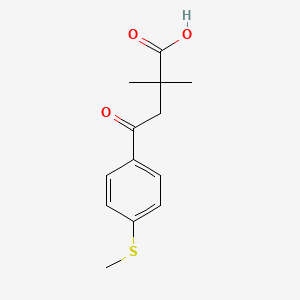

2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid is a synthetic compound with the molecular formula C13H16O3S and a molecular weight of 252.33 g/mol . This compound is known for its potential therapeutic and environmental applications. It is characterized by the presence of a thiomethyl group attached to a phenyl ring, which is further connected to a butyric acid backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-thiomethylbenzaldehyde and 2,2-dimethylacetoacetic acid.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.

Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols.

Substitution Products: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid has a wide range of scientific research applications, including:

Chemistry

Catalysis: It is used as a catalyst in various organic reactions due to its unique structural properties.

Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine

Therapeutic Agent: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry

Environmental Applications: It is used in the development of environmentally friendly materials and processes.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes and receptors involved in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2-Dimethyl-4-oxo-4-(4-methylphenyl)butryic acid

- 2,2-Dimethyl-4-oxo-4-(4-ethylphenyl)butryic acid

- 2,2-Dimethyl-4-oxo-4-(4-methoxyphenyl)butryic acid

Uniqueness

2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties.

Biologische Aktivität

2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid is a compound with notable biological activities, particularly in the context of neurodegenerative diseases and potential therapeutic applications. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C13H16O3S. It features a ketone group, a thiomethyl group, and a branched structure that contributes to its biological activity.

The primary mechanism through which 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid exerts its effects is believed to be through the inhibition of kynurenine-3-hydroxylase (KYN-3-OHase). This enzyme is crucial in the metabolism of tryptophan and plays a role in the production of neuroactive compounds such as quinolinic acid (QUIN) and kynurenic acid (KYNA). Inhibition of KYN-3-OHase leads to decreased levels of QUIN, which is associated with neurotoxicity, while increasing KYNA levels, which have neuroprotective properties .

Neuroprotective Effects

Research indicates that compounds similar to 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid have demonstrated significant neuroprotective effects in various models:

- Inhibition of Excitotoxicity : By modulating the levels of KYNA and QUIN, this compound may protect neurons from excitotoxic damage associated with conditions like Alzheimer's disease and Parkinson's disease .

- Anticonvulsant Properties : Animal studies have shown that KYNA can reduce seizure activity, suggesting that this compound may also possess anticonvulsant properties through its metabolic effects .

Anti-inflammatory Effects

In addition to its neuroprotective capabilities, this compound may exhibit anti-inflammatory properties. Inflammation is a key factor in many neurodegenerative diseases; thus, compounds that can mitigate inflammatory responses are of significant interest.

Study 1: Neuroprotection in Animal Models

A study conducted on mice treated with 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butyric acid showed a marked reduction in neuronal death following induced excitotoxicity. The results indicated a significant increase in KYNA levels and a corresponding decrease in QUIN levels post-treatment .

Study 2: Inhibition of KYN-3-OHase

Another research effort focused on the pharmacodynamics of this compound revealed that it effectively inhibited KYN-3-OHase activity in vitro. This inhibition was correlated with reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Reduced neuronal death | Inhibition of QUIN production |

| Anticonvulsant | Decreased seizure frequency | Increased KYNA levels |

| Anti-inflammatory | Reduced inflammatory cytokines | Modulation of immune response |

Eigenschaften

IUPAC Name |

2,2-dimethyl-4-(4-methylsulfanylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-13(2,12(15)16)8-11(14)9-4-6-10(17-3)7-5-9/h4-7H,8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZAVGUPRASPHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=C(C=C1)SC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645353 |

Source

|

| Record name | 2,2-Dimethyl-4-[4-(methylsulfanyl)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-73-9 |

Source

|

| Record name | 2,2-Dimethyl-4-[4-(methylsulfanyl)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.